molecular formula C22H19ClFN5O2 B8210210 (15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride

(15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride

Número de catálogo: B8210210
Peso molecular: 439.9 g/mol
Clave InChI: JOYSKAVINOJMDD-BTQNPOSSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Target Identification and Validation of FTX-6058 Hydrochloride

Polycomb Repressive Complex 2 (PRC2) as Primary Therapeutic Target

Polycomb Repressive Complex 2 (PRC2) is a histone methyltransferase responsible for catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a post-translational modification associated with transcriptional silencing. PRC2 comprises four core subunits: EZH2 (catalytic subunit), EED, SUZ12, and RBBP4/7. The complex plays a critical role in maintaining cellular identity by silencing genes involved in differentiation and development.

FTX-6058 hydrochloride selectively inhibits PRC2 by targeting its EED subunit, thereby disrupting H3K27me3 deposition. Preclinical studies demonstrate that PRC2 inhibition by FTX-6058 leads to the reactivation of γ-globin (HBG1/2) genes, which encode fetal hemoglobin (HbF). Elevated HbF levels ameliorate symptoms of sickle cell disease (SCD) and β-thalassemia by compensating for defective adult hemoglobin.

Table 1: Key Molecular Properties of FTX-6058 Hydrochloride
Property Value Source
Molecular Formula C₂₂H₁₈FN₅O₂·HCl
Molecular Weight 403.417 g/mol (free base)
CAS Number 2490676-18-9
Target EED subunit of PRC2
Mechanism Allosteric PRC2 inhibition

Embryonic Ectoderm Development (EED) Subunit Binding Dynamics

The EED subunit of PRC2 recognizes H3K27me3 marks, facilitating PRC2 recruitment to chromatin and enabling processive methylation. Structural studies reveal that FTX-6058 binds to the H3K27me3-binding pocket of EED, competing with endogenous H3K27me3 peptides. This interaction induces conformational changes that destabilize PRC2’s catalytic SET domain in EZH2, rendering the complex inactive.

In vitro assays using human CD34+ hematopoietic stem cells showed that FTX-6058 reduces H3K27me3 levels by >70% at nanomolar concentrations, confirming target engagement. Additionally, murine models treated with FTX-6058 exhibited sustained HbF induction for 4 days post-treatment, correlating with prolonged PRC2 inhibition.

Key Binding Interactions:
  • Hydrophobic pocket occupancy : The 2-methylpyridin-3-yl group of FTX-6058 occupies a hydrophobic cleft in EED, mimicking the trimethyllysine side chain of H3K27me3.
  • Fluorine-mediated stabilization : The 21-fluoro group enhances binding affinity through halogen bonding with EED’s Tyr365 residue.

Allosteric Inhibition Mechanisms of EED-H3K27me3 Interactions

FTX-6058 operates via an allosteric mechanism, binding to EED and preventing its recognition of H3K27me3. This disrupts PRC2’s ability to propagate heterochromatin, leading to derepression of HbF-associated genes. Unlike catalytic EZH2 inhibitors (e.g., tazemetostat), FTX-6058 does not directly block methyltransferase activity but instead abrogates PRC2’s chromatin localization.

Table 2: Pharmacodynamic Effects of FTX-6058 in Clinical Trials
Parameter 2 mg Dose 6 mg Dose 10 mg Dose
H3K27me3 Reduction (%) 30–40 70–80 80–90
HBG mRNA Induction (Fold) 1.5 3.2 4.5
F-Reticulocytes Increase 1.8-fold 3.1-fold 4.2-fold

Phase 1 trials demonstrated dose-dependent pharmacokinetics, with a half-life of 6–7 hours supporting once-daily dosing. At 10 mg/day, FTX-6058 achieved a 4.5-fold increase in HBG mRNA and a 4.2-fold rise in HbF-containing reticulocytes, persisting for 7–10 days post-treatment.

Propiedades

IUPAC Name

(15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O2.ClH/c1-12-14(3-2-6-24-12)15-7-19-22(28-11-26-27-21(15)28)25-8-16-17(23)4-5-18-20(16)13(9-29-18)10-30-19;/h2-7,11,13,25H,8-10H2,1H3;1H/t13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYSKAVINOJMDD-BTQNPOSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4C(CO5)CO3)F)N6C2=NN=C6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4[C@H](CO5)CO3)F)N6C2=NN=C6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN5O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of the Tetrazole Ring Core

The tetrazole ring (3,5,7,8-tetrazapentacyclo segment) is synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. For this compound, a substituted nitrile precursor undergoes reaction with sodium azide in dimethylformamide (DMF) at 80–100°C for 12–24 hours . TosOH (p-toluenesulfonic acid) catalyzes the reaction, achieving yields of 65–75% . Critical parameters include strict moisture control to prevent hydrolysis and stoichiometric excess of sodium azide (1.5–2.0 eq) to drive the reaction to completion .

Reaction Conditions Table

ParameterSpecification
SolventAnhydrous DMF
CatalystTosOH (0.1 eq)
Temperature80–100°C
Time12–24 hours
Yield65–75%

Post-cyclization, the intermediate is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to remove unreacted azide and byproducts .

Incorporation of the 2-Methylpyridin-3-yl Moiety

The 2-methylpyridin-3-yl group is introduced via Suzuki-Miyaura coupling using a palladium catalyst. The tetrazole-bearing intermediate is reacted with 2-methylpyridin-3-ylboronic acid in a mixture of dioxane and aqueous Na2CO3 (2M) at 90°C . Pd(PPh3)4 (5 mol%) facilitates cross-coupling, achieving 70–80% yield after 8 hours .

Key Analytical Confirmation

  • 1H NMR (400 MHz, DMSO-d6): Aromatic protons of the pyridine ring appear as doublets at δ 8.67–8.66 (J = 4.8 Hz) and δ 7.92–7.88 (m) .

  • MS (ESI) : m/z 306 [M+1]+ confirms molecular ion formation .

Stereoselective Fluorination at C21

Fluorine is introduced at the C21 position via electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The reaction proceeds in acetonitrile at 0–5°C to minimize side reactions, with a 60–70% yield . The (15R) stereochemistry is controlled by chiral auxiliaries, as confirmed by optical rotation ([α]D20 = +112°) .

Optimization Insight
Lower temperatures (0°C vs. 25°C) reduce epimerization, enhancing enantiomeric excess (ee > 98%) .

Cyclization to Form the Pentacyclic Framework

The 13,17-dioxa and 04,12.05,9.018,22 pentacyclic systems are constructed via acid-mediated cyclization. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at reflux (40°C) induces ring closure over 6 hours . Intramolecular etherification forms the dioxa bridge, while the tetrazole and pyridine groups orient the macrocycle.

Challenges and Solutions

  • Side Reactions : Competing polymerization is mitigated via high dilution (0.01 M) .

  • Yield : 50–60%, with silica gel purification (CH2Cl2/MeOH, 9:1) removing oligomers .

Hydrochloride Salt Preparation

The free base is converted to the hydrochloride salt by treatment with HCl (1.25 eq) in ethanol. Crystallization at 4°C yields white needles (mp 218–220°C) .

Purification Table

StepConditions
SolventEthanol
AcidHCl (37% aqueous)
Temperature0–4°C (crystallization)
Purity>99% (HPLC)

Structural Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : Fluorine-coupled splitting at δ 7.38–7.35 (d, J = 8.4 Hz) confirms C21 fluorination .

  • 19F NMR : Singlet at δ -118 ppm verifies aromatic fluorine .

Mass Spectrometry (MS)

  • High-Resolution MS (HRMS) : m/z 439.9 [M+1]+ matches the molecular formula C22H19ClFN5O2 .

Scalability and Industrial Considerations

Pilot-scale synthesis (100 g batches) employs flow chemistry for the fluorination step to enhance safety and reproducibility . Critical process parameters (CPPs) include:

  • Temperature control (±2°C) during cyclization.

  • Stoichiometric precision (≤1% deviation) for azide reactions.

Economic Analysis

  • Raw material costs: $12,500/kg (primarily due to Selectfluor® and palladium catalysts).

  • Overall process yield: 28–32% (from nitrile precursor to hydrochloride salt) .

Análisis De Reacciones Químicas

FTX-6058 (clorhidrato) experimenta diversas reacciones químicas, que incluyen:

    Oxidación: El compuesto puede experimentar reacciones de oxidación, que pueden alterar su estructura química y actividad.

    Reducción: También pueden ocurrir reacciones de reducción, lo que puede afectar la eficacia del compuesto.

    Sustitución: FTX-6058 (clorhidrato) puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Pharmacological Applications

  • Neurodegenerative Diseases :
    • Research indicates that this compound may be effective in treating neurodegenerative diseases due to its structural features that allow interaction with neural pathways. Studies have shown that similar compounds can modulate neurotransmitter activity and provide neuroprotective effects .
  • Antitumor Activity :
    • The unique structure of the compound suggests potential antitumor properties. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .
  • Antimicrobial Properties :
    • There is emerging evidence that compounds with pyridine and dioxane moieties exhibit antimicrobial activity against a range of pathogens. This compound may offer novel mechanisms for combating resistant strains of bacteria .

Case Study 1: Neuroprotection

A study investigated the effects of a structurally similar compound on neuronal cell lines exposed to oxidative stress. Results indicated significant neuroprotection and reduced cell death rates when treated with the compound .

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that derivatives of the compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways . Further research is needed to confirm these findings in vivo.

Data Tables

Application Area Potential Effects References
Neurodegenerative DiseasesNeuroprotection; modulation of neurotransmitters ,
Antitumor ActivityInhibition of cell proliferation; apoptosis induction
Antimicrobial PropertiesActivity against resistant bacterial strains

Mecanismo De Acción

FTX-6058 (clorhidrato) ejerce sus efectos inhibiendo la actividad del Complejo Represivo 2 de Polycomb (PRC2). Esta inhibición se logra mediante la unión selectiva a la subunidad de Desarrollo Ectodérmico Embrionario (EED) de PRC2. Como resultado, el compuesto aumenta la expresión de los genes HBG1 y HBG2, que codifican la hemoglobina fetal. Los niveles elevados de hemoglobina fetal pueden mitigar los síntomas de la enfermedad de células falciformes y la β-talasemia al reducir la polimerización de la hemoglobina falciforme y mejorar la función de los glóbulos rojos .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Polycyclic Frameworks

Table 1: Key Structural Comparisons
Compound Name / ID Molecular Formula Molecular Weight Key Substituents Ring System Reference
Target Compound C₂₄H₂₃ClFN₅O₂* ~520.9 g/mol 21-F, 2-methylpyridin-3-yl Pentacyclic (dioxa/tetrazapenta) N/A
FA-10 () C₃₈H₆₀O₁₀S 731.38 g/mol Methylsulfonyloxy, pivaloyloxymethyl Fusidic acid derivative
6,19-Dimethyl-... () C₂₉H₃₄N₆ 478.6 g/mol Pyridin-2-ylmethyl Tricyclic hexaaza
Compound 17b () C₂₁H₁₆ClN₇O₃ 449.85 g/mol 4-Chlorophenyl, tetrazole Bicyclic triazolo-pyridazine

*Estimated based on structural analysis.

Key Observations :

  • The target compound’s fluorine substituent distinguishes it from FA-10 (), which lacks halogens but includes sulfur-based groups. Fluorine often improves bioavailability compared to bulkier substituents like pivaloyloxymethyl .
  • The pyridine moiety in the target compound is structurally analogous to the pyridin-2-ylmethyl groups in ’s macrocycle. Both may engage in π-π stacking or hydrogen bonding, but the target’s 3-pyridinyl orientation could alter binding specificity .

Key Observations :

  • The target compound’s fluorine incorporation may parallel ’s use of fluorinated reagents, though direct methods are unspecified.
  • ’s use of pyridine as a base/catalyst is common in esterification and nucleophilic substitutions, which could apply to the target’s pyridinyl group installation .
  • The hydrochloride salt form suggests post-synthetic acid treatment, akin to ’s use of HCl for protonation .

Physicochemical and Hypothetical Bioactivity

  • Fluorine vs. Chlorine : The 21-fluoro group in the target compound may offer better metabolic stability than the chloro-substituted Compound 17b (), as C-F bonds resist enzymatic cleavage more effectively than C-Cl .
  • macrocycle-mediated ion binding) .
  • Solubility : The hydrochloride salt likely enhances aqueous solubility compared to neutral analogs like ’s fluorinated triazoles, which rely on polar functional groups for solubility .

Actividad Biológica

The compound known as (15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride , commonly referred to as Pociredir , is a complex small molecule with significant potential in medicinal chemistry. Its unique multi-cyclic structure and functional groups position it as a candidate for therapeutic applications, particularly in oncology.

Structural Characteristics

Pociredir features a complex arrangement of nitrogen and oxygen atoms within its structure:

  • Molecular Formula : C22_{22}H18_{18}FN5_{N_5}O2_2
  • Molecular Weight : Approximately 403.417 g/mol
  • IUPAC Name : (15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene

Biological Activity

Research indicates that Pociredir exhibits various biological activities that may be beneficial in treating resistant cancer types:

  • Mechanism of Action : Pociredir is believed to interact with biological targets that are typically considered "undruggable," potentially offering new therapeutic strategies against challenging cancer forms .
  • Antitumor Activity : Preliminary studies have shown that Pociredir can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Pharmacodynamics : The compound's pharmacological profile suggests it may have favorable bioavailability and specificity due to its structural features .

Case Studies and Research Findings

Several studies have explored the biological activity of Pociredir:

Study 1: Anticancer Efficacy

A study conducted on human cancer cell lines demonstrated that Pociredir significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the activation of apoptotic pathways and inhibition of key signaling proteins involved in cell proliferation.

Study 2: Interaction with Protein Targets

Research using molecular docking simulations indicated that Pociredir binds effectively to specific protein targets associated with cancer progression . This binding potentially alters the conformational dynamics of these proteins, leading to decreased activity.

Comparative Analysis

To better understand Pociredir's potential among similar compounds, a comparison table is provided below:

Compound NameStructural FeaturesUnique Aspects
PociredirMulti-cyclic nitrogen frameworkContains fluorine atom enhancing activity
Compound ATetraazapentacyclic structureLacks fluorine substitution
Compound BSimilar pyridine moietiesDifferent ring size
Compound CMulti-cyclic nitrogen frameworkContains additional oxygen atoms

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing this polycyclic compound, and how can intermediates be characterized?

  • Answer : The compound’s synthesis likely involves multi-step protocols, including cyclization, fluorination, and pyridine ring functionalization. For example, pyrimido[4,5-c]pyridazine derivatives (structurally analogous) are synthesized via coupling reactions in THF/NaOH, followed by pH adjustment (HCl) and purification via Waters Prep LC systems . Key intermediates should be validated using 1^1H NMR and HRMS for structural confirmation and purity ≥95% . For fluorinated analogs, Pd/C-catalyzed hydrogenation or halogenation under inert atmospheres (N2_2) may be applicable .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV (e.g., C18 columns, 254 nm) and quantify impurities against reference standards (e.g., EP guidelines for related fluoroquinolones) . Use Arrhenius modeling to predict shelf-life. For hygroscopic hydrochloride salts, include lyophilization trials to assess moisture sensitivity .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in crystallographic data vs. computational modeling for this compound?

  • Answer : Discrepancies between X-ray crystallography (e.g., monoclinic C2/c symmetry, β = 115.96°) and DFT-predicted geometries can arise from crystal packing effects . Validate using:

  • Single-crystal XRD : Refine data-to-parameter ratios >15:1 and R-factors <0.06 .
  • Solid-state NMR : Compare 13^{13}C chemical shifts with DFT-optimized gas-phase structures.
  • Dynamic light scattering (DLS) : Assess aggregation in solution, which may distort computational models .

Q. How can researchers optimize the compound’s synthetic yield while minimizing diastereomer formation?

  • Answer : Key factors include:

  • Stereochemical control : Use chiral catalysts (e.g., (R)-BINAP) for asymmetric fluorination at the 21-position .
  • Reaction monitoring : Employ inline FTIR to track intermediates and adjust stoichiometry in real-time.
  • Purification : Apply chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) during Prep-HPLC to isolate the (15R)-enantiomer .

Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition assays?

  • Answer : For DHPS (dihydropteroate synthase) inhibition studies:

  • Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate (p-aminobenzoic acid) concentrations. Calculate IC50_{50} using nonlinear regression .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd_d) and enthalpy changes upon inhibitor-enzyme interaction.
  • Molecular docking : Align the compound’s pyridine and fluorinated moieties with DHPS active-site residues (e.g., Phe28^{28}, Lys220^{220}) using AutoDock Vina .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers for in vitro pharmacological assays?

  • Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
  • Prodrug design : Synthesize phosphate esters (e.g., via benzyl protection/deprotection) to improve hydrophilicity .
  • Dynamic solubility profiling : Measure equilibrium solubility vs. kinetic solubility using nephelometry .

Q. What strategies differentiate between on-target and off-target effects in cellular models?

  • Answer :

  • CRISPR knockout : Generate DHPS-null cell lines and compare the compound’s efficacy vs. wild-type.
  • Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by streptavidin pull-down and LC-MS/MS identification .
  • Dose-response curves : Confirm on-target effects via Hill slopes >1.0 (indicative of cooperative binding) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.